4-Ethyl-1,6-dioxaspiro[2.5]octane
CAS No.: 2248416-58-0
Cat. No.: VC6218598
Molecular Formula: C8H14O2
Molecular Weight: 142.198
* For research use only. Not for human or veterinary use.
![4-Ethyl-1,6-dioxaspiro[2.5]octane - 2248416-58-0](/images/structure/VC6218598.png)
Specification
CAS No. | 2248416-58-0 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.198 |
IUPAC Name | 4-ethyl-1,6-dioxaspiro[2.5]octane |
Standard InChI | InChI=1S/C8H14O2/c1-2-7-5-9-4-3-8(7)6-10-8/h7H,2-6H2,1H3 |
Standard InChI Key | LTNKNHHXKFGMTD-UHFFFAOYSA-N |
SMILES | CCC1COCCC12CO2 |
Introduction
Structural and Molecular Characteristics
Core Framework and Nomenclature
4-Ethyl-1,6-dioxaspiro[2.5]octane features a spirocyclic structure where two rings—a five-membered dioxolane and a three-membered cyclopropane—share a single spiro carbon atom. The ethyl substituent at the 4-position introduces steric and electronic modifications to the parent 1,6-dioxaspiro[2.5]octane structure . Its IUPAC name, ethyl-1,6-dioxaspiro[2.5]octane, reflects this substitution pattern.
Molecular Formula and Weight
The molecular formula is inferred as C₈H₁₄O₂, derived by adding an ethyl group (-C₂H₅) to the parent compound 1,6-dioxaspiro[2.5]octane (C₆H₁₀O₂) . This corresponds to a molecular weight of 142.20 g/mol.
Comparative Structural Analysis
Table 1 contrasts key structural features of 4-Ethyl-1,6-dioxaspiro[2.5]octane with related spiro compounds:
The ethyl group in 4-Ethyl-1,6-dioxaspiro[2.5]octane likely increases its hydrophobic character compared to unsubstituted analogs, influencing solubility and reactivity .
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
While no direct synthesis protocols for 4-Ethyl-1,6-dioxaspiro[2.5]octane are documented, analogous pathways for related spiro compounds provide viable blueprints. For instance, the synthesis of 1,6-dioxaspiro[2.5]octane involves cyclopropanation reactions using diazo compounds or transition metal-catalyzed ring-closing metathesis . Introducing the ethyl group may require alkylation steps at the 4-position, potentially via Grignard reagents or nucleophilic substitution.
Example Reaction Pathway
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Cyclopropanation: Reacting a diene precursor with a diazo compound to form the spirocyclic core.
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Ethylation: Treating the intermediate with ethyl magnesium bromide (Grignard reagent) to install the ethyl substituent .
Industrial-Scale Considerations
Large-scale production would necessitate optimizing yield and purity through continuous flow reactors or catalytic systems. For example, the patent WO2011101774A1 describes spiro compound synthesis using scalable methods like stepwise alkylation and purification via crystallization . Such approaches could be adapted for 4-Ethyl-1,6-dioxaspiro[2.5]octane, ensuring cost-effective manufacturing.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The spirocyclic ether rings in 4-Ethyl-1,6-dioxaspiro[2.5]octane are expected to exhibit moderate stability under standard conditions. Oxidation of the cyclopropane ring could yield ketone or carboxylic acid derivatives, while reduction might open the strained rings to form diols or alkanes .
Representative Reactions:
Ring-Opening Reactions
The strain in the cyclopropane ring makes it susceptible to nucleophilic attack. For example, reaction with amines could yield amino alcohol derivatives, expanding utility in medicinal chemistry .
Comparative Analysis with Related Spiro Compounds
Structural Modifications and Property Trends
Table 2 highlights how substituents influence physicochemical properties across the dioxaspiro family:
The ethyl group elevates logP by ~1 unit, reducing aqueous solubility—a critical factor in drug design .
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